molecular formula C18H20N2O4S B5873964 3-methyl-N-[3-(morpholine-4-sulfonyl)phenyl]benzamide

3-methyl-N-[3-(morpholine-4-sulfonyl)phenyl]benzamide

Cat. No.: B5873964
M. Wt: 360.4 g/mol
InChI Key: XPGOGKSUTQCOCY-UHFFFAOYSA-N
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Description

3-methyl-N-[3-(morpholine-4-sulfonyl)phenyl]benzamide is an organic compound that features a benzamide core substituted with a morpholine-4-sulfonyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-[3-(morpholine-4-sulfonyl)phenyl]benzamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the sulfonyl chloride intermediate: This involves the reaction of morpholine with chlorosulfonic acid to form morpholine-4-sulfonyl chloride.

    Coupling with the aromatic amine: The sulfonyl chloride intermediate is then reacted with 3-amino-4-methylbenzoic acid to form the desired sulfonamide.

    Amidation: The final step involves the amidation of the sulfonamide with benzoyl chloride to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-[3-(morpholine-4-sulfonyl)phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts such as iron(III) chloride for halogenation or concentrated sulfuric acid for nitration.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Sulfides.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

3-methyl-N-[3-(morpholine-4-sulfonyl)phenyl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-methyl-N-[3-(morpholine-4-sulfonyl)phenyl]benzamide involves its interaction with specific molecular targets. The sulfonyl group can form strong hydrogen bonds with amino acid residues in proteins, potentially inhibiting enzyme activity or modulating receptor function. The benzamide core can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Hydroxyethyl)-3-(morpholine-4-sulfonyl)benzamide
  • 3-Hydroxy-N-(2-hydroxyethyl)benzamide
  • 2-Chloro-N-(3-sulfamoylphenyl)benzamide

Uniqueness

3-methyl-N-[3-(morpholine-4-sulfonyl)phenyl]benzamide is unique due to

Properties

IUPAC Name

3-methyl-N-(3-morpholin-4-ylsulfonylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4S/c1-14-4-2-5-15(12-14)18(21)19-16-6-3-7-17(13-16)25(22,23)20-8-10-24-11-9-20/h2-7,12-13H,8-11H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPGOGKSUTQCOCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=CC(=CC=C2)S(=O)(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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